2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole
Overview
Description
2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole is a chemical compound characterized by its bromophenyl group and thiadiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole typically involves the reaction of 2-bromobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the thiadiazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts such as Lewis acids can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Bromophenol derivatives from oxidation reactions.
Reduced derivatives with different functional groups from reduction reactions.
Substituted thiadiazole derivatives from nucleophilic substitution reactions.
Scientific Research Applications
2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole has various applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole is similar to other thiadiazole derivatives, but it has unique properties due to the presence of the bromophenyl group. Some similar compounds include:
2-(2-Chlorophenyl)-5-methyl-1,3,4-thiadiazole
2-(2-Methoxyphenyl)-5-methyl-1,3,4-thiadiazole
2-(2-Nitrophenyl)-5-methyl-1,3,4-thiadiazole
These compounds differ in their substituents, which can affect their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(2-bromophenyl)-5-methyl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILPBHNEWDTMAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650836 | |
Record name | 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-21-6 | |
Record name | 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915923-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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